Roxindole Hydrochloride

Description

Propriétés

IUPAC Name |

3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O.ClH/c26-21-9-10-23-22(16-21)20(17-24-23)8-4-5-13-25-14-11-19(12-15-25)18-6-2-1-3-7-18;/h1-3,6-7,9-11,16-17,24,26H,4-5,8,12-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEPVNSWLLJECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042605 | |

| Record name | Roxindole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108050-82-4 | |

| Record name | Roxindole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108050824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roxindole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROXINDOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS63HO5457 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Development of Roxindole (EMD 49980): A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Roxindole (EMD 49980) is a psychoactive compound initially developed by Merck KGaA in the late 1980s and early 1990s as a potential antipsychotic agent for the treatment of schizophrenia. Its unique pharmacological profile, characterized by high affinity for dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A receptors, set it apart from typical neuroleptics. While its efficacy in treating the positive symptoms of schizophrenia proved modest in early clinical trials, an unexpected and potent antidepressant and anxiolytic effect was observed. This serendipitous finding led to a strategic shift in its clinical development towards major depressive disorder. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of roxindole, with a focus on its pharmacological properties, experimental evaluation, and the signaling pathways it modulates.

Introduction

The development of novel antipsychotic and antidepressant medications is a cornerstone of neuropharmacology. The "dopamine hypothesis" of schizophrenia and the "monoamine hypothesis" of depression have historically guided drug discovery efforts. Roxindole emerged from a research program aimed at developing dopamine D2 receptor autoreceptor agonists. The rationale was that selective activation of these presynaptic autoreceptors would inhibit dopamine synthesis and release, thereby providing a more targeted approach to modulating dopaminergic neurotransmission with a potentially lower risk of the extrapyramidal side effects associated with postsynaptic D2 receptor blockade.

Roxindole's development journey is a compelling case study in drug repositioning, where unexpected clinical findings redirected its therapeutic indication from schizophrenia to depression. This guide will detail the key milestones in its development, from initial synthesis and preclinical characterization to its evaluation in human subjects.

Chemical Synthesis

A modified and high-yielding synthetic route for roxindole has been described. A key step in this synthesis involves the phase-transfer catalyzed reaction of gamma-butyrolactone with 5-methoxyindole, which directly yields the indolylbutyric acid derivative in a single step.[1][2]

Experimental Protocol: Synthesis of Roxindole (Illustrative)

While a detailed, step-by-step protocol from the original manufacturer is not publicly available, the following illustrates a plausible synthetic approach based on published literature.

-

Step 1: Synthesis of the Indolylbutyric Acid Intermediate. 5-methoxyindole is reacted with gamma-butyrolactone in the presence of a phase-transfer catalyst (e.g., a quaternary ammonium salt) and a strong base (e.g., sodium hydroxide) in a suitable solvent system (e.g., toluene/water). The reaction mixture is heated to facilitate the ring-opening of the lactone and subsequent alkylation of the indole.

-

Step 2: Amide Formation. The resulting carboxylic acid is then coupled with 4-phenyl-1,2,3,6-tetrahydropyridine. This is typically achieved by first activating the carboxylic acid (e.g., by converting it to an acid chloride or using a coupling agent like dicyclohexylcarbodiimide (DCC)) and then reacting it with the amine.

-

Step 3: Reduction of the Amide. The amide intermediate is subsequently reduced to the corresponding amine, roxindole. This reduction can be accomplished using a powerful reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent.

-

Step 4: Purification. The final compound is purified using standard techniques such as column chromatography and recrystallization to yield roxindole of high purity.

Preclinical Pharmacology

Roxindole's preclinical profile was extensively characterized through a battery of in vitro and in vivo studies to elucidate its mechanism of action and predict its clinical effects.

Receptor Binding Affinity

Roxindole exhibits a high affinity for several dopamine and serotonin receptor subtypes. The binding affinities, expressed as pKi (the negative logarithm of the inhibition constant, Ki), are summarized in the table below. A higher pKi value indicates a stronger binding affinity.

| Receptor Target | pKi | Ki (nM) | Reference |

| Dopamine D2 | 8.55 | 2.82 | [3] |

| Dopamine D3 | 8.93 | 1.17 | [3] |

| Dopamine D4 | 8.23 | 5.89 | [3] |

| Serotonin 5-HT1A | 9.42 | 0.380 | [3] |

Experimental Protocol: Receptor Binding Assay (General)

-

Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., CHO or HEK293 cells) or from specific brain regions (e.g., rat striatum for D2 receptors) are prepared by homogenization and centrifugation.

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the test compound (roxindole).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Pharmacological Profile

Roxindole's in vivo effects were consistent with its receptor binding profile, demonstrating properties of both an antipsychotic and an antidepressant.

| Test | Species | Effect | ED50 (mg/kg, s.c.) | Reference |

| Apomorphine-induced climbing | Mice | Inhibition | 1.4 | [4] |

| Apomorphine-induced stereotypy | Rats | Inhibition | 0.65 | [4] |

| Conditioned avoidance response | Rats | Inhibition | 1.5 | [4] |

| Forced swimming test | Rats | Reduced immobility | - | [5] |

Experimental Protocol: Apomorphine-Induced Climbing in Mice (Illustrative)

-

Animals: Male albino mice are used.

-

Procedure: Mice are pre-treated with either vehicle or different doses of roxindole. After a set period, they are challenged with a subcutaneous injection of apomorphine, a dopamine agonist that induces climbing behavior.

-

Observation: The mice are placed in individual wire mesh cages, and the duration of climbing behavior is scored by a trained observer blind to the treatment conditions over a specified time period.

-

Data Analysis: The dose of roxindole that produces a 50% reduction in the climbing behavior (ED50) is calculated.

Mechanism of Action & Signaling Pathways

Roxindole's pharmacological effects are mediated through its interaction with dopamine D2 and serotonin 5-HT1A receptors.

Dopamine D2 Autoreceptor Agonism

As a D2 autoreceptor agonist, roxindole preferentially activates presynaptic D2 receptors located on dopaminergic neurons. This leads to a reduction in the synthesis and release of dopamine into the synaptic cleft. This mechanism was hypothesized to be beneficial in schizophrenia by dampening hyperdopaminergic states.

Serotonin 5-HT1A Receptor Agonism

Roxindole is also a potent agonist at 5-HT1A receptors. Presynaptic 5-HT1A autoreceptors are located on serotonergic neurons in the raphe nuclei, and their activation inhibits serotonin release. Postsynaptic 5-HT1A receptors are found in various brain regions, including the hippocampus and cortex, and are implicated in the regulation of mood and anxiety. The antidepressant and anxiolytic effects of roxindole are thought to be mediated, at least in part, by its action on these postsynaptic 5-HT1A receptors.

References

- 1. researchgate.net [researchgate.net]

- 2. A simple procedure for synthesis of roxindole, a dopamine D2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Roxindole, a dopamine autoreceptor agonist with a potential antidepressant activity. II. Effects on the 5-hydroxytryptamine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Roxindole, a potential antidepressant. I. Effect on the dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Roxindole Hydrochloride on Dopamine D2/D3 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roxindole hydrochloride is an indole-based compound with a complex pharmacological profile, exhibiting significant interactions with dopamine D2 and D3 receptors. This technical guide provides a comprehensive overview of its mechanism of action at these receptors, synthesizing data from various in vitro studies. The document details its binding affinity, functional activity as a partial agonist at D3 receptors and a weak partial agonist/antagonist at D2 receptors, and its influence on downstream signaling pathways. Methodologies for key experimental assays are outlined to provide a framework for further research and development.

Introduction

Roxindole was initially investigated as a potential antipsychotic and antidepressant agent.[1][2] Its therapeutic potential is attributed to its unique interactions with multiple neurotransmitter systems, most notably its high affinity for dopamine D2-like receptors.[3][4] This guide focuses specifically on the nuanced mechanism of action of roxindole at dopamine D2 and D3 receptors, critical targets in the treatment of various neuropsychiatric disorders.[5][6] Understanding the precise nature of its interaction—ranging from binding affinity to functional agonism and antagonism—is paramount for the rational design of novel therapeutics with improved efficacy and side-effect profiles.

Quantitative Analysis of Roxindole's Interaction with D2/D3 Receptors

The pharmacological activity of roxindole at human dopamine D2 and D3 receptors has been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative view of its binding affinity and functional potency.

Table 1: Binding Affinity of Roxindole at Human Dopamine D2 and D3 Receptors

| Receptor | Radioligand | pKi | Ki (nM) | Reference |

| Dopamine D2 (short isoform) | [³H]Spiperone | 8.55 | 2.82 | [3] |

| Dopamine D3 | [³H]Spiperone | 8.93 | 1.17 | [3] |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Activity of Roxindole at Human Dopamine D2 and D3 Receptors ([³⁵S]GTPγS Binding Assay)

| Receptor | Parameter | Roxindole | Dopamine (Reference) | Quinpirole (Reference) | Reference |

| Dopamine D2 | pEC₅₀ | 7.88 | - | - | [3] |

| Emax (%) | 10.5 | 100 | 132 | [3] | |

| pκB (antagonist activity) | 9.05 | - | - | [3] | |

| Dopamine D3 | pEC₅₀ | 9.23 | - | - | [3] |

| Emax (%) | 30.0 | 100 | 67.4 | [3] |

pEC₅₀ is the negative logarithm of the half-maximal effective concentration. Emax is the maximum response, expressed as a percentage of the response to dopamine. pκB is the negative logarithm of the antagonist dissociation constant.

Signaling Pathways Modulated by Roxindole

Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[7][8] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][9] Roxindole, through its interaction with D2 and D3 receptors, modulates this canonical signaling pathway.

D3 Receptor Signaling

At the dopamine D3 receptor, roxindole acts as a partial agonist.[3] This means that it binds to the receptor and activates it, but with lower efficacy than the endogenous full agonist, dopamine. This partial activation of the Gi/o pathway leads to a submaximal inhibition of adenylyl cyclase and a corresponding reduction in cAMP production.

References

- 1. Roxindole, a potential antidepressant. I. Effect on the dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roxindole, a dopamine autoreceptor agonist, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Actions of roxindole at recombinant human dopamine D2, D3 and D4 and serotonin 5-HT1A, 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Roxindole: psychopharmacological profile of a dopamine D2 autoreceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Roxindole - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Disentangling the diverse roles of dopamine D2 receptors in striatal function and behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 8. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. innoprot.com [innoprot.com]

An In-Depth Technical Guide to the Binding Affinity of Roxindole for Serotonin 5-HT1A Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of roxindole at the serotonin 5-HT1A receptor. It includes quantitative binding data, detailed experimental methodologies for assessing receptor affinity, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Binding and Functional Data

Roxindole demonstrates a high affinity for the human serotonin 5-HT1A receptor, acting as a partial agonist. The following table summarizes the key quantitative metrics that define this interaction.

| Parameter | Value | Description | Reference |

| pKi | 9.42 | The negative logarithm of the inhibition constant (Ki), indicating high binding affinity. | [1][2] |

| Functional Activity | Partial Agonist | The drug activates the receptor but elicits a response that is lower than that of the endogenous agonist, serotonin. | [1] |

| Emax | 59.6% | The maximum functional response of roxindole relative to that of serotonin (which is 100%). | [1] |

Experimental Protocols

The determination of binding affinity (Ki) and functional activity (Emax) of a compound like roxindole for the 5-HT1A receptor typically involves radioligand binding assays and functional assays such as the [³⁵S]GTPγS binding assay.

Radioligand Competition Binding Assay for Ki Determination

This assay measures the ability of an unlabeled compound (roxindole) to compete with a radiolabeled ligand for binding to the 5-HT1A receptor.

Objective: To determine the inhibition constant (Ki) of roxindole at the 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes prepared from cells stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity 5-HT1A receptor radioligand, such as [³H]8-OH-DPAT or [³H]WAY-100635.

-

Test Compound: Roxindole, dissolved in an appropriate solvent.

-

Assay Buffer: Typically a Tris-HCl buffer at pH 7.4, containing ions like MgCl₂.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Methodology:

-

Incubation: A constant concentration of the receptor preparation and the radioligand are incubated in the assay buffer.

-

Competition: Increasing concentrations of the unlabeled test compound (roxindole) are added to the incubation mixture.

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. Unbound radioligand passes through the filter.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of roxindole that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Binding Assay for Emax Determination

This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor upon agonist binding.

Objective: To determine the potency (EC50) and efficacy (Emax) of roxindole as a 5-HT1A receptor agonist.

Materials:

-

Receptor Source: Membranes from cells expressing the 5-HT1A receptor.

-

Radioligand: [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

-

Test Compound: Roxindole.

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl₂, NaCl, EGTA, and GDP.

-

Filtration and Scintillation Counting Equipment: As described for the binding assay.

Methodology:

-

Incubation: Receptor membranes are incubated in the assay buffer with a fixed concentration of GDP and [³⁵S]GTPγS.

-

Stimulation: Increasing concentrations of roxindole are added to stimulate the receptor.

-

G-Protein Activation: Agonist binding to the 5-HT1A receptor promotes the exchange of GDP for [³⁵S]GTPγS on the α-subunit of the associated G-protein.

-

Equilibrium and Termination: The reaction is allowed to proceed to a steady state and is then terminated by rapid filtration.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins, which are retained on the filter along with the membranes, is quantified by scintillation counting.

-

Data Analysis: A dose-response curve is generated by plotting the stimulated [³⁵S]GTPγS binding against the logarithm of the roxindole concentration. The EC50 (concentration for 50% of maximal response) and Emax (maximal stimulation) are determined from this curve. The Emax is often expressed as a percentage of the response produced by a full agonist like serotonin.

Visualizations

Signaling Pathways of the 5-HT1A Receptor

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.[3][4][5] Activation of the receptor by an agonist like roxindole initiates several downstream signaling cascades.

Caption: 5-HT1A Receptor Signaling Pathways.

Experimental Workflow for Radioligand Competition Binding Assay

The following diagram illustrates the key steps in a typical radioligand competition binding assay used to determine the binding affinity of a test compound.

Caption: Radioligand Competition Binding Assay Workflow.

References

- 1. Actions of roxindole at recombinant human dopamine D2, D3 and D4 and serotonin 5-HT1A, 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roxindole [medbox.iiab.me]

- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

Roxindole Hydrochloride: A Technical Guide to a Selective Dopamine Autoreceptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roxindole hydrochloride is a potent and selective agonist at dopamine D2-like autoreceptors, with a complex pharmacological profile that also includes high affinity for the serotonin 5-HT1A receptor and inhibition of serotonin reuptake.[1][2] This multimodal mechanism of action has led to its investigation for a range of neuropsychiatric disorders, including schizophrenia and depression.[3][4] This technical guide provides an in-depth overview of this compound, focusing on its core pharmacology as a selective dopamine autoreceptor agonist. It summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of associated signaling pathways and experimental workflows to support further research and drug development efforts.

Core Pharmacology and Mechanism of Action

This compound is an indolylbutyl-piperidine derivative that exhibits a high affinity for dopamine D2-like receptors, particularly the D2 and D3 subtypes, where it acts as a partial agonist.[5][6] Its selectivity for presynaptic dopamine autoreceptors over postsynaptic D2 receptors is a key feature of its pharmacological profile.[7] By preferentially activating these autoreceptors, roxindole inhibits the synthesis and release of dopamine from presynaptic terminals, leading to a reduction in dopaminergic neurotransmission.[8] This mechanism is distinct from that of classical dopamine antagonists, which block postsynaptic receptors.

In addition to its effects on the dopamine system, roxindole is a potent 5-HT1A receptor agonist and a serotonin reuptake inhibitor.[1][9] These serotonergic actions likely contribute to its observed antidepressant and anxiolytic properties.[3]

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of this compound at key dopamine and serotonin receptors.

Table 1: Receptor Binding Affinities of this compound

| Receptor Subtype | Species | pKi | Ki (nM) | Reference |

| Dopamine D2 | Human | 8.55 | 2.82 | [6] |

| Dopamine D3 | Human | 8.93 | 1.17 | [6] |

| Dopamine D4 | Human | 8.23 | 5.89 | [6] |

| Serotonin 5-HT1A | Human | 9.42 | 0.38 | [6] |

| Serotonin 5-HT1B | Human | 6.00 | 1000 | [6] |

| Serotonin 5-HT1D | Human | 7.05 | 89.1 | [6] |

Table 2: Functional Potency of this compound

| Assay | Receptor | Parameter | Value | Reference |

| [³⁵S]GTPγS Binding | Dopamine D2 | pEC₅₀ | 7.88 | [6] |

| Emax (%) | 10.5 | [6] | ||

| [³⁵S]GTPγS Binding | Dopamine D3 | pEC₅₀ | 9.23 | [6] |

| Emax (%) | 30.0 | [6] | ||

| [³⁵S]GTPγS Binding | Dopamine D4 | pEC₅₀ | 7.69 | [6] |

| Emax (%) | 35.1 | [6] | ||

| [³⁵S]GTPγS Binding | Serotonin 5-HT1A | pEC₅₀ | - | |

| Emax (%) | 59.6 | [6] | ||

| Inhibition of Conditioned Avoidance Response | - | ED₅₀ (mg/kg, s.c.) | 1.5 | [7] |

| Inhibition of Apomorphine-induced Climbing (mice) | - | ED₅₀ (mg/kg, s.c.) | 1.4 | [7] |

| Inhibition of Apomorphine-induced Stereotypy (rats) | - | ED₅₀ (mg/kg, s.c.) | 0.65 | [7] |

Emax values are relative to the maximal effect of a full agonist (dopamine or serotonin).

Key Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological profile of this compound as a selective dopamine autoreceptor agonist.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine (D2, D3, D4) or serotonin (5-HT1A, 5-HT1B, 5-HT1D) receptor subtypes, or from brain tissue known to be rich in these receptors (e.g., striatum for D2 receptors).

-

Incubation: A constant concentration of a specific radioligand (e.g., [³H]spiperone for D2 receptors) is incubated with the prepared membranes in the presence of increasing concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assays

Objective: To determine the functional activity (agonist, partial agonist, or antagonist) and potency (EC₅₀) of this compound at G-protein coupled receptors.

Methodology:

-

Membrane Preparation: Similar to radioligand binding assays, membranes are prepared from cells expressing the receptor of interest.

-

Incubation: Membranes are incubated with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and increasing concentrations of this compound in the presence of GDP.

-

Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.

-

Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured, typically by scintillation proximity assay (SPA) or filtration.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC₅₀) is determined. The maximal effect (Emax) is expressed as a percentage of the response produced by a full agonist (e.g., dopamine).

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular dopamine levels in specific brain regions of awake, freely moving animals.

Methodology:

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum or nucleus accumbens) of an anesthetized rat.[1]

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[10]

-

Sample Collection: Following a stabilization period, dialysate samples are collected at regular intervals before and after the administration of this compound.[10]

-

Neurochemical Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[1]

-

Data Analysis: Changes in extracellular dopamine levels are expressed as a percentage of the baseline (pre-drug) concentrations.

Single-Unit Electrophysiology

Objective: To assess the effect of this compound on the firing rate of dopamine neurons in vivo.

Methodology:

-

Animal Preparation: Anesthetized rats are placed in a stereotaxic frame. A recording electrode is lowered into the ventral tegmental area (VTA) or substantia nigra pars compacta (SNc), regions containing the cell bodies of dopamine neurons.[2][11]

-

Neuron Identification: Dopamine neurons are identified based on their characteristic electrophysiological properties, including a slow firing rate, long-duration action potentials, and a specific spike waveform.[2]

-

Drug Administration: A baseline firing rate is recorded before the systemic or local administration of this compound.

-

Recording: The firing rate of the identified dopamine neuron is continuously recorded following drug administration.

-

Data Analysis: The change in firing rate is quantified, and the dose-response relationship is determined to calculate the inhibitory concentration 50 (IC₅₀).

Inhibition of Forskolin-Stimulated Adenylate Cyclase Activity

Objective: To assess the functional consequence of D2 receptor activation by this compound on a downstream signaling molecule.

Methodology:

-

Cell Culture and Treatment: Cells expressing D2 receptors (e.g., CHO or HEK-293 cells) are treated with forskolin, a direct activator of adenylate cyclase, to increase intracellular cAMP levels.[4][12]

-

Agonist Application: The cells are then incubated with increasing concentrations of this compound.

-

cAMP Measurement: The intracellular concentration of cAMP is measured using a variety of methods, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP accumulation (IC₅₀) is determined.

Visualizations

Signaling Pathways

Caption: Dopamine D2 autoreceptor signaling pathway activated by roxindole.

Experimental Workflows

Caption: Workflow for in vivo microdialysis experiments.

Caption: Workflow for single-unit electrophysiology experiments.

Discussion and Future Directions

This compound's profile as a selective dopamine autoreceptor agonist, coupled with its serotonergic properties, makes it a compelling molecule for neuropsychiatric drug discovery. Its ability to modulate dopamine neurotransmission without causing postsynaptic receptor blockade suggests a potential for antipsychotic efficacy with a reduced risk of extrapyramidal side effects.[13] Furthermore, its potent 5-HT1A agonism and serotonin reuptake inhibition provide a strong rationale for its antidepressant and anxiolytic effects.[9]

Future research should focus on further elucidating the in vivo functional consequences of roxindole's partial agonism at D2 and D3 receptors. Investigating its effects on dopamine dynamics in different brain regions and under various behavioral paradigms will provide a more comprehensive understanding of its therapeutic potential. Additionally, exploring the interplay between its dopaminergic and serotonergic actions is crucial for optimizing its clinical application. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the understanding and therapeutic application of selective dopamine autoreceptor agonists like this compound.

References

- 1. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopaminergic neurons: simultaneous measurements of dopamine release and single-unit activity during stimulation of the medial forebrain bundle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid Dopamine Release in Freely Moving Rats - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. innoprot.com [innoprot.com]

- 6. Actions of roxindole at recombinant human dopamine D2, D3 and D4 and serotonin 5-HT1A, 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Roxindole: psychopharmacological profile of a dopamine D2 autoreceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sensitivity of dopamine D2 receptors following long-term treatment with roxindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Roxindole, a dopamine autoreceptor agonist with a potential antidepressant activity. II. Effects on the 5-hydroxytryptamine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrophysiological properties of single units in dopamine-rich mesencephalic transplants in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of the ability of dopamine receptor agonists to inhibit forskolin-stimulated adenosine 3'5'-cyclic monophosphate (cAMP) accumulation via D2L (long isoform) and D3 receptors expressed in Chinese hamster ovary (CHO) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Roxindole, a potential antidepressant. I. Effect on the dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the dual serotonergic and dopaminergic action of roxindole

An In-Depth Technical Guide to the Dual Serotonergic and Dopaminergic Action of Roxindole

Introduction

Roxindole (EMD 49980) is a psychoactive compound belonging to the indole class, initially investigated for its potential as an antipsychotic and later as an antidepressant agent.[1][2] Its clinical profile is underpinned by a complex and nuanced pharmacology, characterized by a dual action on both the dopamine and serotonin systems.[2][3] This guide provides a detailed technical overview of roxindole's mechanism of action, focusing on its interactions with key dopamine and serotonin receptors. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's pharmacological profile.

Pharmacological Profile: A Dual-Action Ligand

Roxindole's therapeutic potential stems from its distinct profile as a high-affinity ligand for specific dopamine and serotonin receptor subtypes. It acts as a potent agonist at dopamine D2 autoreceptors and exhibits significant activity at 5-HT1A receptors, alongside 5-HT uptake inhibition.[2][4] This combination of effects positions it uniquely among psychoactive compounds.

Dopaminergic Actions

Roxindole demonstrates high affinity for the D2-like family of dopamine receptors, including D2, D3, and D4 subtypes.[5][6] Notably, it displays a greater selectivity for presynaptic D2 autoreceptors compared to postsynaptic receptors.[4] This preferential action on autoreceptors leads to a reduction in dopamine synthesis and release, a mechanism believed to contribute to its antipsychotic properties without inducing catalepsy, a common side effect of typical antipsychotics.[4]

Functionally, roxindole acts as a partial agonist at D3 and D4 receptors and a potent antagonist at D2 receptors, where it only weakly stimulates G-protein activation.[5] It is over 20-fold more potent in stimulating [35S]GTPγS binding at D3 receptors compared to D2 or D4 receptors.[5] This profile suggests that its dopaminergic effects are primarily mediated through D3 receptor activation and D2 receptor blockade.[5]

Serotonergic Actions

In the serotonin system, roxindole is a high-affinity partial agonist at 5-HT1A receptors.[5] The activation of these receptors is thought to be a key contributor to its potential antidepressant and anxiolytic effects.[5] In addition to its receptor activity, roxindole also functions as a serotonin reuptake inhibitor, further enhancing serotonergic neurotransmission.[2][7] The compound also exhibits antagonistic properties at 5-HT2A receptors and potential agonistic activity at 5-HT1B receptors.[7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing roxindole's interaction with dopamine and serotonin receptors.

Table 1: Receptor Binding Affinities of Roxindole

| Receptor Subtype | pKi Value | Source |

| Dopamine Receptors | ||

| Dopamine D2 (short isoform) | 8.55 | [5] |

| Dopamine D3 | 8.93 | [5] |

| Dopamine D4 (4-repeat isoform) | 8.23 | [5] |

| Serotonin Receptors | ||

| Serotonin 5-HT1A | 9.42 | [5] |

| Serotonin 5-HT1B | 6.00 | [5] |

| Serotonin 5-HT1D | 7.05 | [5] |

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher affinity.

Table 2: Functional Activity of Roxindole at Human Receptors

| Receptor Subtype | Potency (pEC50) | Efficacy (Emax %) | Ligand Action | Source |

| Dopamine Receptors | ||||

| Dopamine D2 | 7.88 | 10.5% (vs. Dopamine) | Weak Partial Agonist / Antagonist | [5] |

| Dopamine D3 | 9.23 | 30.0% (vs. Dopamine) | Partial Agonist | [5] |

| Dopamine D4 | 7.69 | 35.1% (vs. Dopamine) | Partial Agonist | [5] |

| Serotonin Receptors | ||||

| Serotonin 5-HT1A | Not Reported | 59.6% (vs. 5-HT) | Partial Agonist | [5] |

| Serotonin 5-HT1B | Not Reported | 27.1% (vs. 5-HT) | Weak Partial Agonist | [5] |

| Serotonin 5-HT1D | Not Reported | 13.7% (vs. 5-HT) | Weak Partial Agonist | [5] |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax is the maximum effect produced by the drug, shown here relative to the endogenous agonist.

Table 3: In Vivo Behavioral Effects of Roxindole in Rodent Models

| Behavioral Test | Effect | ED50 Value (s.c.) | Species | Source |

| Apomorphine-Induced Climbing | Inhibition | 1.4 mg/kg | Mice | [4] |

| Apomorphine-Induced Stereotypy | Inhibition | 0.65 mg/kg | Rats | [4] |

| Conditioned Avoidance Response | Inhibition | 1.5 mg/kg | Rats | [4] |

ED50 is the dose of a drug that produces a therapeutic effect in 50% of the population.

Signaling Pathways and Mechanisms

Roxindole's dual action is best understood by examining its influence on intracellular signaling cascades.

Experimental Protocols

The characterization of roxindole's pharmacology relies on a suite of standardized in vitro and in vivo assays.

Receptor Binding Assays

These assays are used to determine the affinity (Ki) of roxindole for various receptors.

Objective: To quantify the binding affinity of roxindole to specific dopamine and serotonin receptor subtypes.

General Methodology:

-

Receptor Preparation: Membranes are prepared from cells (e.g., CHO or HEK-293) recombinantly expressing the human receptor of interest (e.g., D2, D3, 5-HT1A).[5]

-

Radioligand Selection: A specific radioligand with high affinity and selectivity for the target receptor is chosen (e.g., [3H]spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors).

-

Competition Binding: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of unlabeled roxindole.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) to reach binding equilibrium.

-

Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters. The filters trap the receptor-bound radioligand.[8]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of roxindole that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assays

These assays measure the functional activity (potency and efficacy) of roxindole at G-protein coupled receptors (GPCRs).

Objective: To determine whether roxindole acts as an agonist, antagonist, or inverse agonist and to quantify its efficacy and potency.

General Methodology:

-

Membrane Preparation: As with binding assays, membranes from cells expressing the receptor of interest are used.[5]

-

Assay Buffer: Membranes are incubated in a buffer containing GDP and the non-hydrolyzable GTP analog, [35S]GTPγS.

-

Compound Addition: Roxindole is added at various concentrations to stimulate the receptor. To test for antagonist activity, a known agonist is added in the presence of roxindole.[5]

-

G-Protein Activation: Agonist binding activates the receptor, causing it to exchange GDP for [35S]GTPγS on its associated Gα subunit.

-

Incubation: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

-

Termination & Separation: The reaction is stopped, and the receptor-G-protein complexes bound to [35S]GTPγS are separated from unbound [35S]GTPγS by filtration.

-

Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured by scintillation counting.

-

Data Analysis: Dose-response curves are generated to determine the Emax (efficacy) and EC50 (potency) of roxindole.[5]

In Vivo Behavioral Models

Animal models are crucial for understanding the integrated physiological and behavioral effects of roxindole.

Objective: To assess the antipsychotic-like and motor effects of roxindole in rodents.

Methodology (Apomorphine-Induced Stereotypy in Rats):

-

Animals: Male Wistar rats are used.[1]

-

Acclimation: Animals are acclimated to the testing environment.

-

Drug Administration: Roxindole is administered subcutaneously (s.c.) at various doses.[4] A control group receives a vehicle injection.

-

Apomorphine Challenge: After a set pretreatment time, animals are challenged with the dopamine agonist apomorphine to induce stereotyped behaviors (e.g., sniffing, licking, gnawing).

-

Behavioral Scoring: The intensity of stereotyped behavior is observed and scored by a trained observer, typically at regular intervals over 1-2 hours.

-

Data Analysis: The ability of roxindole to inhibit or reduce the apomorphine-induced stereotypy is quantified, and an ED50 value is calculated.[4]

Conclusion

Roxindole presents a multifaceted pharmacological profile defined by its dual engagement of the dopaminergic and serotonergic systems. Its high affinity and functional activity at D3 and 5-HT1A receptors, combined with potent D2 antagonism and serotonin reuptake inhibition, create a unique mechanism of action.[5][7] The preferential targeting of presynaptic dopamine autoreceptors suggests a potential for antipsychotic efficacy with a reduced risk of extrapyramidal side effects.[1][4] Simultaneously, its potent actions on the serotonin system provide a strong basis for its antidepressant properties.[2][5] This detailed guide, summarizing its binding affinities, functional characteristics, and the experimental protocols used for its evaluation, offers a comprehensive resource for the scientific community engaged in neuropsychopharmacology and drug development.

References

- 1. Roxindole, a potential antidepressant. I. Effect on the dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roxindole, a dopamine autoreceptor agonist, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Dopamine Connection [biopsychiatry.com]

- 4. Roxindole: psychopharmacological profile of a dopamine D2 autoreceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Actions of roxindole at recombinant human dopamine D2, D3 and D4 and serotonin 5-HT1A, 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Roxindole [medbox.iiab.me]

- 7. Roxindole, a dopamine autoreceptor agonist with a potential antidepressant activity. II. Effects on the 5-hydroxytryptamine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

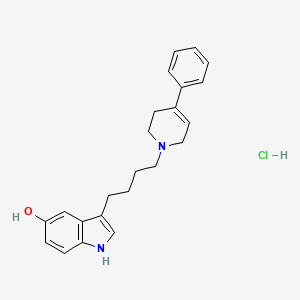

molecular structure and formula of roxindole hydrochloride C23H26N2O.HCl

An In-depth Technical Guide to the Molecular Structure and Formula of Roxindole Hydrochloride (C23H26N2O.HCl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and associated physicochemical and pharmacological properties of this compound. It includes a summary of its receptor binding affinities, details on its synthetic routes, and a visualization of its primary signaling pathways.

Molecular Structure and Formula

Roxindole is an indole-derivative compound classified as a dopaminergic and serotonergic agent. The hydrochloride salt is the commonly used form in research and development.

-

Chemical Name: 3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol hydrochloride

-

Molecular Formula: C₂₃H₂₆N₂O·HCl

-

IUPAC Name: 3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol;hydrochloride[1]

The core structure consists of an indol-5-ol moiety connected via a butyl chain to a 4-phenyl-1,2,3,6-tetrahydropyridine group. The hydrochloride salt is formed by the protonation of the basic nitrogen atom in the tetrahydropyridine ring.

Physicochemical and Pharmacological Data

The key quantitative properties of this compound are summarized below. This data is essential for experimental design, formulation, and understanding its pharmacological profile.

| Property | Value | Reference(s) |

| Molecular Weight | 382.93 g/mol | [2][3][4] |

| Monoisotopic Mass | 346.2045 g/mol (for the free base) | [6][7] |

| Melting Point | 165 °C | [4] |

| Solubility | Soluble to 50 mM in DMSO with gentle warming. | [2] |

| Purity | ≥98% (as determined by HPLC) | [2][5] |

| Receptor Affinity (pKi) | Human Dopamine Receptors: - D₂: 8.55- D₃: 8.93- D₄: 8.23Human Serotonin Receptors: - 5-HT₁ₐ: 9.42- 5-HT₁ₑ: 6.00- 5-HT₁ₒ: 7.05 | [2][5] |

| IC₅₀ | 5-HT₁ₐ Receptor: 0.9 nM | [8] |

| In Vivo Efficacy (ED₅₀) | - Inhibition of apomorphine-induced climbing (mice): 1.4 mg/kg s.c.- Inhibition of apomorphine-induced stereotyped behavior (rats): 0.65 mg/kg s.c.- Inhibition of conditioned avoidance response (rats): 1.5 mg/kg s.c. | [8] |

Experimental Protocols

The definitive structure and synthesis of roxindole have been established through various chemical and analytical methods. The following sections outline the key experimental approaches cited in the literature.

Synthesis of Roxindole

Two notable synthetic routes for roxindole have been reported, designed to improve yield and efficiency over earlier methods.

Method 1: Phase-Transfer Catalysis

A high-yield synthetic route has been described that utilizes a phase-transfer catalyzed reaction as the key step. This procedure involves the direct reaction of gamma-butyrolactone with 5-methoxyindole to produce the essential indolylbutyric acid derivative in a single step.[1] This method is noted for its efficiency. The detailed experimental protocol, including specific catalysts, solvent systems, reaction conditions, and purification techniques, is available in the full publication by Csende, F. (2001), Archiv der Pharmazie.

Method 2: Grignard Reaction with Succinic Anhydride

A concise synthetic approach has been developed to enable multi-gram synthesis from inexpensive starting materials.[3] The key step in this route is the addition of succinic anhydride to 5-methoxyindolylmagnesium bromide (a Grignard reagent). This strategy effectively circumvents the more cumbersome construction of the indole moiety required in the original synthetic pathways.[3] For a detailed methodology, including the preparation of the Grignard reagent, reaction stoichiometry, temperature controls, and purification protocols, researchers should consult the full paper by Lange, J. H. M., et al. (1999), Bioorganic & Medicinal Chemistry Letters.

Structural Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound. While specific spectral data is contained within the primary literature, the general protocol involves:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to determine the number and environment of protons, confirming the presence of the indole, phenyl, tetrahydropyridine, and butyl chain protons.

-

¹³C NMR: Used to identify all unique carbon atoms in the molecule, confirming the carbon skeleton.

-

2D NMR (e.g., COSY, HSQC, HMBC): Employed to establish connectivity between protons and carbons, providing definitive structural elucidation.

-

-

Mass Spectrometry (MS):

-

Used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which validates the molecular formula. Fragmentation patterns can further corroborate the proposed structure.

-

-

Infrared (IR) Spectroscopy:

-

Used to identify key functional groups, such as the O-H stretch of the phenol, N-H stretch of the indole, and C-H stretches of aromatic and aliphatic groups.

-

-

High-Performance Liquid Chromatography (HPLC):

Signaling Pathways and Mechanism of Action

This compound exerts its pharmacological effects primarily through its interaction with dopamine and serotonin receptor systems. It acts as a potent partial agonist at D₂-like dopamine autoreceptors and as an agonist at 5-HT₁ₐ serotonin receptors.[2][5][8] Both D₂-like and 5-HT₁ₐ receptors are G-protein coupled receptors (GPCRs) that signal through the inhibitory G-protein, Gαi/o.

The activation of these receptors by roxindole initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This primary mechanism modulates neuronal excitability and neurotransmitter release.

References

- 1. A simple procedure for synthesis of roxindole, a dopamine D2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A straightforward synthetic approach for roxindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Initial Clinical Trials of Roxindole: A Technical Overview for Schizophrenia and Depression

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roxindole (EMD-49980) is an investigational psychotropic agent that emerged from a drug development program at Merck KGaA. Initially targeted for the treatment of schizophrenia, its unique pharmacological profile as a dopamine D2/D3/D4 partial agonist with a preferential action on autoreceptors, coupled with potent serotonin 5-HT1A receptor agonism and serotonin reuptake inhibition, led to the unexpected discovery of its antidepressant properties.[1][2] This technical guide provides a comprehensive analysis of the initial, open-label clinical trials that defined the early clinical profile of roxindole in both schizophrenia and major depression. The document synthesizes quantitative data, details available experimental protocols, and visualizes the compound's mechanism of action and the workflow of its early clinical evaluation.

Pharmacological Profile of Roxindole

Roxindole's complex pharmacology is central to its observed effects in both schizophrenia and depression. It acts as a partial agonist at dopamine D2, D3, and D4 receptors, with a notable selectivity for presynaptic autoreceptors.[3][4] This action is hypothesized to modulate dopaminergic neurotransmission, reducing it in hyperdopaminergic states (relevant to psychosis) and potentially enhancing it where it is deficient.

Concurrently, roxindole is a potent agonist at the serotonin 5-HT1A receptor and an inhibitor of serotonin reuptake.[5][6] These serotonergic actions are well-established mechanisms for antidepressant and anxiolytic effects.

Table 1: Receptor Binding Affinities of Roxindole

| Receptor | Binding Affinity (pKi) | Functional Activity | Reference |

| Dopamine D2 | 8.55 | Partial Agonist | [2] |

| Dopamine D3 | 8.93 | Partial Agonist | [2] |

| Dopamine D4 | 8.23 | Partial Agonist | [2] |

| Serotonin 5-HT1A | 9.42 | Agonist | [2] |

Roxindole's Proposed Signaling Pathway

The dual action of roxindole on dopaminergic and serotonergic systems is key to its therapeutic potential. The following diagram illustrates its proposed mechanism of action.

References

- 1. Roxindole, a dopamine autoreceptor agonist, in the treatment of positive and negative schizophrenic symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roxindole [medbox.iiab.me]

- 3. Early clinical results with the neuroleptic roxindole (EMD 49,980) in the treatment of schizophrenia--an open study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Roxindole, a potential antidepressant. I. Effect on the dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Roxindole, a dopamine autoreceptor agonist, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Roxindole, a dopamine autoreceptor agonist with a potential antidepressant activity. II. Effects on the 5-hydroxytryptamine system - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Animal Studies with Roxindole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the in vivo use of roxindole hydrochloride in animal models. This compound is a potent dopamine D2 autoreceptor agonist with high affinity for D3 and 5-HT1A receptors, and it also acts as a serotonin reuptake inhibitor.[1][2] This unique pharmacological profile makes it a compound of interest for investigating potential antipsychotic and antidepressant effects.[1][3] This document outlines its mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for assessing its activity in rodents.

Mechanism of Action

Roxindole acts as a partial agonist at dopamine D2, D3, and D4 receptors, with a preferential action at presynaptic autoreceptors.[1][4][5] This selectivity for autoreceptors suggests a modulatory effect on dopamine release. Additionally, it is a potent agonist at serotonin 5-HT1A receptors and an inhibitor of serotonin reuptake.[1][2][3] Its multifaceted interaction with both dopaminergic and serotonergic systems is believed to underlie its observed pharmacological effects.

Signaling Pathway

Caption: Simplified signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the receptor binding affinities and in vivo efficacy of this compound in various animal models.

Table 1: Receptor Binding Affinity of Roxindole

| Receptor | Affinity (Ki, nM) |

| Dopamine D2 | 2.82 |

| Dopamine D3 | 1.17 |

| Dopamine D4 | 5.89 |

| Serotonin 5-HT1A | 0.380 |

Data compiled from multiple sources.[1]

Table 2: In Vivo Efficacy of this compound in Rodent Models

| Behavioral Test | Animal Model | Route of Administration | Effective Dose (ED50 or Threshold) | Reference |

| Apomorphine-Induced Climbing | Mice | Subcutaneous (s.c.) | 1.4 mg/kg | [4] |

| Apomorphine-Induced Stereotypy | Rats | Subcutaneous (s.c.) | 0.65 mg/kg | [4] |

| Conditioned Avoidance Response | Rats | Subcutaneous (s.c.) | 1.5 mg/kg | [4] |

| Spontaneous Motility Decrease | Rats | Subcutaneous (s.c.) | 0.0625 mg/kg (threshold) | [4] |

| Reversal of Reserpine-Induced Hypomotility | Rats | Subcutaneous (s.c.) | 0.25 mg/kg (threshold) | [4] |

Experimental Protocols

General Preparation and Administration

Vehicle Preparation: For subcutaneous (s.c.) administration, this compound can be dissolved in sterile saline (0.9% NaCl). If solubility is an issue, a small amount of a solubilizing agent such as DMSO followed by dilution with saline or corn oil can be used, though saline is often sufficient.[6] A suggested vehicle for a clear solution is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] The pH of the final solution should be checked and adjusted to be close to physiological pH (~7.4) to minimize injection site irritation.

Animal Handling and Dosing: All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines. For s.c. injections in rodents, grasp the animal firmly and lift the loose skin over the back/scruff to form a "tent." Insert the needle into the base of the tented skin, parallel to the spine, and inject the solution.

Experimental Workflow

Caption: General experimental workflow for in vivo studies.

Apomorphine-Induced Stereotypy in Rats

This protocol is designed to assess the potential antipsychotic-like activity of this compound by measuring its ability to antagonize the stereotyped behaviors induced by the dopamine agonist apomorphine.

Materials:

-

This compound

-

Apomorphine hydrochloride

-

Vehicle (e.g., sterile saline)

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

Observation cages

-

Syringes and needles for s.c. injection

Procedure:

-

Acclimation: House rats in a temperature-controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment. Provide ad libitum access to food and water.

-

Habituation: On the day of the experiment, allow rats to habituate to the testing room for at least 60 minutes.

-

Drug Administration:

-

Administer this compound (e.g., 0.1-10 mg/kg, s.c.) or vehicle to different groups of rats.

-

30 minutes after roxindole administration, administer apomorphine hydrochloride (0.5-1.5 mg/kg, s.c.).

-

-

Observation: Immediately after apomorphine injection, place each rat individually into an observation cage.

-

Scoring: Observe and score stereotyped behaviors (e.g., sniffing, licking, gnawing) at 10-minute intervals for a period of 60 minutes. A common scoring scale can be used (e.g., 0 = asleep or stationary; 1 = active; 2 = predominantly sniffing; 3 = sniffing and licking; 4 = discontinuous gnawing; 5 = continuous gnawing).

-

Data Analysis: Calculate the total stereotypy score for each animal. Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of roxindole with the vehicle control group. The reported ED50 for inhibition of apomorphine-induced stereotypy is 0.65 mg/kg, s.c.[4]

Forced Swim Test (FST) in Mice

This protocol is used to evaluate the potential antidepressant-like effects of this compound. The test is based on the principle that an animal will cease attempts to escape a stressful, inescapable situation, and antidepressant compounds can reduce this immobility time.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline)

-

Male mice (e.g., C57BL/6 or Swiss Webster, 20-25 g)

-

Cylindrical water tanks (e.g., 25 cm high, 10 cm diameter)

-

Water at 23-25°C

-

Video recording equipment (optional, but recommended for unbiased scoring)

Procedure:

-

Acclimation and Habituation: Acclimate and habituate the mice as described in the previous protocol.

-

Drug Administration: Administer this compound (e.g., 1-20 mg/kg, s.c.) or vehicle 30-60 minutes before the test.

-

Forced Swim Test:

-

Fill the cylinders with water to a depth of 15 cm.

-

Gently place each mouse into a cylinder.

-

The test duration is typically 6 minutes.

-

-

Scoring: The duration of immobility is scored during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

-

Data Analysis: Compare the immobility time between the roxindole-treated groups and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility time is indicative of an antidepressant-like effect. Roxindole has been shown to reduce immobility time in the forced swimming test.[4]

Conditioned Avoidance Response (CAR) in Rats

This protocol assesses the potential antipsychotic activity of this compound. Antipsychotic drugs are known to suppress this learned avoidance behavior.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline)

-

Male Wistar or Sprague-Dawley rats (250-300 g)

-

Shuttle box apparatus with a grid floor for foot shock delivery, a light or auditory conditioned stimulus (CS), and an unconditioned stimulus (US) of a mild foot shock.

Procedure:

-

Training:

-

Place a rat in one compartment of the shuttle box.

-

A trial begins with the presentation of the CS (e.g., a light or tone) for a set duration (e.g., 10 seconds).

-

If the rat moves to the other compartment during the CS presentation, the trial is terminated, and an "avoidance response" is recorded.

-

If the rat fails to move during the CS, the US (e.g., a 0.5-1.0 mA foot shock) is delivered through the grid floor until the rat escapes to the other compartment (an "escape response").

-

Train the rats daily (e.g., 30-50 trials per session) until they reach a stable baseline of avoidance responding (e.g., >80% avoidance).

-

-

Testing:

-

Once a stable baseline is achieved, administer this compound (e.g., 0.5-5 mg/kg, s.c.) or vehicle 30-60 minutes before the test session.

-

Conduct a test session identical to the training sessions.

-

-

Data Collection: Record the number of avoidance, escape, and non-escape responses for each animal.

-

Data Analysis: Analyze the percentage of avoidance responses. A significant decrease in avoidance responses without a significant increase in non-escape responses (i.e., without causing general motor impairment) is indicative of antipsychotic-like activity. The ED50 for roxindole to inhibit the conditioned avoidance response is 1.5 mg/kg, s.c.[4]

Safety and Toxicology

In preclinical studies, this compound did not produce catalepsy in rats and mice, a side effect often associated with classical antipsychotics.[4] Furthermore, studies have shown that roxindole does not form MPTP-like neurotoxic metabolites and does not cause long-term striatal dopamine depletion, even at high doses (up to 95.2 mg/kg, s.c.).[7] However, as with any psychoactive compound, it is essential to monitor animals for any adverse effects on general health and behavior. Standard toxicology assessments should be performed in accordance with regulatory guidelines for any new drug development program.

References

- 1. Roxindole: psychopharmacological profile of a dopamine D2 autoreceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roxindole, a dopamine autoreceptor agonist with a potential antidepressant activity. II. Effects on the 5-hydroxytryptamine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Roxindole, a potential antidepressant. I. Effect on the dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on the interaction of roxindole with brain monoamine oxidases and dopaminergic neurones in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Electrophysiological Studies of Roxindole on Neuronal Firing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxindole is a psychotropic agent with a complex pharmacological profile, primarily characterized by its activity as a dopamine D2 receptor autoreceptor agonist and a serotonin 5-HT1A receptor partial agonist.[1][2] These properties suggest that roxindole can modulate the activity of key neuronal systems implicated in various neuropsychiatric disorders. Electrophysiological studies are crucial for elucidating the direct effects of roxindole on neuronal firing and for understanding its mechanism of action at a cellular level. These application notes provide an overview of the expected electrophysiological effects of roxindole on dopamine and serotonin neurons, along with detailed protocols for conducting such studies.

Expected Electrophysiological Effects of Roxindole

Based on its receptor binding profile, roxindole is expected to have distinct effects on the firing of dopamine neurons in the ventral tegmental area (VTA) and substantia nigra (SNc), and on serotonin neurons in the dorsal raphe nucleus (DRN).

Effects on Dopamine Neurons

As a dopamine D2 autoreceptor agonist, roxindole is predicted to inhibit the spontaneous firing of dopamine neurons.[3][4] Activation of D2 autoreceptors on the soma and dendrites of these neurons leads to membrane hyperpolarization, primarily through the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which increases potassium conductance and moves the membrane potential away from the firing threshold.

Key Expected Outcomes:

-

Decreased Firing Rate: A dose-dependent reduction in the spontaneous firing rate of dopamine neurons.

-

Membrane Hyperpolarization: In intracellular or patch-clamp recordings, application of roxindole is expected to cause a hyperpolarization of the neuronal membrane.

-

Increased Firing Threshold: The current required to elicit an action potential is expected to increase.

Table 1: Illustrative Electrophysiological Effects of a D2 Agonist (PHNO) on Midbrain Dopamine Neurons [3]

| Parameter | Brain Region | Agonist (Dose) | Effect |

| Firing Rate | Nigrostriatal DA Neurons (NSDA) | PHNO (i.v.) | ED50 = 21.2 ± 1.2 ng/kg (inhibition) |

| Firing Rate | Mesoaccumbens DA Neurons (MADA) | PHNO (i.v.) | ED50 = 26.5 ± 1.4 ng/kg (inhibition) |

Note: This data is for PHNO and is intended to be illustrative of the expected effects of a D2 agonist like roxindole.

Effects on Serotonin Neurons

As a 5-HT1A partial agonist, roxindole is expected to inhibit the firing of serotonin neurons in the dorsal raphe nucleus.[5][6] Similar to D2 autoreceptors, 5-HT1A autoreceptors are coupled to Gi/o proteins and their activation leads to the opening of GIRK channels, resulting in membrane hyperpolarization and a decrease in neuronal excitability.[6][7]

Key Expected Outcomes:

-

Decreased Firing Rate: A dose-dependent decrease in the spontaneous firing rate of dorsal raphe neurons.

-

Membrane Hyperpolarization: Intracellular recordings are expected to show a hyperpolarizing effect of roxindole.

-

Decreased Input Resistance: Activation of potassium channels will likely lead to a decrease in the neuron's input resistance.[6]

The following table presents data for the well-characterized 5-HT1A agonist, ipsapirone, to illustrate the expected quantitative effects on dorsal raphe neuron firing.[6]

Table 2: Illustrative Electrophysiological Effects of a 5-HT1A Agonist on Dorsal Raphe Serotonin Neurons [6]

| Parameter | Brain Region | Agonist | Effect |

| Firing Rate | Dorsal Raphe Nucleus | Ipsapirone (i.v.) | Potent, dose-dependent inhibition |

| Membrane Potential | Dorsal Raphe Nucleus | Ipsapirone (in vitro) | Hyperpolarization |

| Input Resistance | Dorsal Raphe Nucleus | Ipsapirone (in vitro) | Decrease |

Note: This data is for a different 5-HT1A agonist and serves as an example of the expected effects of roxindole.

Signaling Pathways and Experimental Workflow

Caption: Signaling pathways of roxindole at D2 and 5-HT1A autoreceptors.

Caption: General workflow for electrophysiological experiments.

Experimental Protocols

The following are generalized protocols for in vivo single-unit recording and in vitro patch-clamp recording that can be adapted for studying the effects of roxindole.

Protocol 1: In Vivo Single-Unit Extracellular Recording in Anesthetized Rats

Objective: To measure the effect of systemically administered roxindole on the spontaneous firing rate of dopamine neurons in the VTA or serotonin neurons in the DRN.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-350 g)

-

Anesthetic (e.g., chloral hydrate, urethane, or isoflurane)

-

Stereotaxic apparatus

-

Recording microelectrodes (glass micropipettes filled with 2M NaCl)

-

Amplifier and data acquisition system

-

Roxindole hydrochloride (dissolved in saline)

-

Intravenous or intraperitoneal injection supplies

Procedure:

-

Anesthesia and Surgery:

-

Anesthetize the rat with an appropriate anesthetic (e.g., chloral hydrate, 400 mg/kg, i.p.).

-

Mount the animal in a stereotaxic frame.

-

Perform a craniotomy over the target brain region (VTA or DRN).

-

-

Electrode Placement:

-

Slowly lower a recording microelectrode into the VTA or DRN using stereotaxic coordinates.

-

Identify putative dopamine or serotonin neurons based on their characteristic electrophysiological properties (e.g., slow, irregular firing for dopamine neurons; slow, regular firing for serotonin neurons; long-duration action potentials).[8][9]

-

-

Recording and Drug Administration:

-

Once a stable single-unit recording is established, record the baseline firing rate for at least 5-10 minutes.

-

Administer roxindole intravenously (i.v.) or intraperitoneally (i.p.) in ascending doses.

-

Continuously record the neuronal firing rate during and after drug administration to observe the full-time course of the drug's effect.

-

-

Data Analysis:

-

Measure the firing rate (in Hz or spikes/sec) before and after each dose of roxindole.

-

Calculate the percent inhibition of firing from baseline.

-

Construct a dose-response curve to determine the ED50 for firing inhibition.

-

Analyze changes in firing patterns (e.g., bursting activity).

-

Protocol 2: In Vitro Whole-Cell Patch-Clamp Recording in Brain Slices

Objective: To characterize the effects of roxindole on the membrane properties and firing characteristics of individual dopamine or serotonin neurons.

Materials:

-

Young adult rats or mice

-

Vibratome

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution for patch pipettes

-

Patch-clamp amplifier and data acquisition system

-

Microscope with DIC optics

-

This compound

Procedure:

-

Brain Slice Preparation:

-

Anesthetize the animal and rapidly decapitate.

-

Remove the brain and place it in ice-cold, oxygenated aCSF.

-

Cut coronal or horizontal slices (250-300 µm thick) containing the VTA or DRN using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Patch-Clamp Recording:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Visualize neurons in the VTA or DRN using a microscope.

-

Obtain a whole-cell patch-clamp recording from a target neuron.

-

-

Data Acquisition:

-

Current-Clamp: Record the resting membrane potential and spontaneous firing. Inject current steps to assess neuronal excitability (e.g., generate a frequency-current (F-I) plot) and measure action potential properties (threshold, amplitude, duration, afterhyperpolarization).

-

Voltage-Clamp: Hold the neuron at a specific membrane potential to measure holding current and input resistance.

-

-

Drug Application:

-

After obtaining a stable baseline recording, bath-apply roxindole at known concentrations.

-

Repeat the electrophysiological measurements in the presence of the drug.

-

-

Data Analysis:

-

Compare the resting membrane potential, input resistance, and action potential characteristics before and after roxindole application.

-

Analyze changes in the F-I curve to determine the effect on neuronal excitability.

-

Construct concentration-response curves for the observed effects.

-

Conclusion

The dual action of roxindole as a dopamine D2 autoreceptor agonist and a 5-HT1A partial agonist strongly suggests that it will have an inhibitory effect on the firing of both dopamine and serotonin neurons. The provided protocols offer a framework for researchers to quantitatively assess these effects and further elucidate the neurophysiological mechanisms underlying roxindole's therapeutic potential. While direct electrophysiological data for roxindole is sparse in the literature, the expected outcomes are well-supported by studies of similar compounds acting on the same receptor targets. These methods will be invaluable for preclinical evaluation and for understanding the cellular basis of roxindole's clinical profile.

References

- 1. Roxindole, a dopamine autoreceptor agonist, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrophysiological and pharmacological characterization of serotonergic dorsal raphe neurons recorded extracellularly and intracellularly in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Roxindole, a potential antidepressant. I. Effect on the dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrophysiological and pharmacological properties of GABAergic cells in the dorsal raphe nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roxindole, a dopamine autoreceptor agonist with a potential antidepressant activity. II. Effects on the 5-hydroxytryptamine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrophysiological responses of serotoninergic dorsal raphe neurons to 5-HT1A and 5-HT1B agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine neurons in the ventral tegmental area fire faster in adolescent rats than in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jpguilloux.free.fr [jpguilloux.free.fr]

- 9. Firing Properties of Genetically Identified Dorsal Raphe Serotonergic Neurons in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Validated HPLC-UV Method for the Quantification of Roxindole Hydrochloride in Human Plasma

Introduction